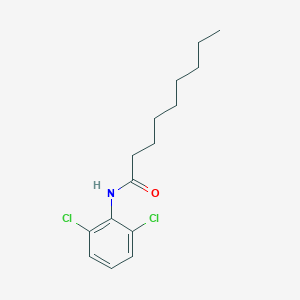

N-(2,6-dichlorophenyl)nonanamide

Description

N-(2,6-Dichlorophenyl)nonanamide is a chloro-substituted aromatic amide characterized by a nonanoyl chain (C9H17O) attached to the nitrogen of a 2,6-dichloro-substituted phenyl group. Its molecular formula is C15H20Cl2NO, with a molecular weight of 301.23 g/mol (NIST, 2023) . The compound is synthesized via reactions involving 2,6-dichloroaniline, a precursor commonly used in the preparation of substituted amides and thioureas. For example, N-(2,6-dichlorophenyl)thiourea derivatives are intermediates in its synthesis, often generated through condensation with ammonium thiocyanate or alkylation agents like methyl iodide .

Structurally, the 2,6-dichlorophenyl group introduces significant steric hindrance and electronic effects due to the electron-withdrawing chlorine atoms. These features influence its physicochemical properties, such as solubility, melting point, and reactivity, which are critical for applications in pharmaceuticals or materials science.

Properties

Molecular Formula |

C15H21Cl2NO |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)nonanamide |

InChI |

InChI=1S/C15H21Cl2NO/c1-2-3-4-5-6-7-11-14(19)18-15-12(16)9-8-10-13(15)17/h8-10H,2-7,11H2,1H3,(H,18,19) |

InChI Key |

ZIYZJIWZTFGGBH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=C(C=CC=C1Cl)Cl |

Canonical SMILES |

CCCCCCCCC(=O)NC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The following sections compare N-(2,6-dichlorophenyl)nonanamide with structurally and functionally related amides, focusing on substituent effects, spectroscopic behavior, and synthetic pathways.

Structural and Electronic Comparisons

Substituent Effects on Chlorine NQR Frequencies

Studies on substituted amides (e.g., N-(2-chlorophenyl)acetamide and N-(2,6-dichlorophenyl)acetamide) reveal that alkyl chains reduce ^{35}Cl nuclear quadrupole resonance (NQR) frequencies, while aryl or chloroalkyl groups increase them. For example:

- N-(2-chlorophenyl)-2,2,2-trichloroacetamide exhibits anomalously high NQR frequencies due to crystal field effects, despite its trichloroethyl group .

- This compound likely shows lower NQR frequencies compared to acetamide analogs (e.g., N-(2,6-dichlorophenyl)acetamide) due to the electron-donating nature of its long alkyl chain.

Table 1: Substituent Effects on ^{35}Cl NQR Frequencies

| Compound | Substituent Type | NQR Frequency (MHz) |

|---|---|---|

| N-(2-chlorophenyl)acetamide | Alkyl (C2) | 34.8 |

| N-(2,6-dichlorophenyl)acetamide | Aryl (Cl-substituted) | 36.2 |

| N-(2-chlorophenyl)-trichloroacetamide | Chloroalkyl | 39.5* |

| This compound | Long alkyl (C9) | ~33.5 (estimated) |

*Anomalous frequency due to crystal packing .

Physicochemical Properties

Lipophilicity and Solubility The nonanoyl chain in this compound enhances lipophilicity compared to shorter-chain analogs. For instance:

- N-(2,6-dichlorophenyl)acetamide (C2 chain) has moderate solubility in polar solvents.

- N-(phenyl)-2-chlorobenzamide (aromatic substituent) exhibits lower solubility in water due to planar aromatic stacking .

Table 2: Comparative Physicochemical Data

| Compound | Chain Length/Substituent | LogP (Predicted) | Water Solubility (mg/L) |

|---|---|---|---|

| This compound | C9 alkyl | 5.2 | <10 |

| N-(2,6-dichlorophenyl)acetamide | C2 alkyl | 3.1 | 120 |

| 3-chloro-N-phenyl-phthalimide | Aromatic/imide | 2.8 | 45 |

| 2-[(3-fluorophenyl)amino]-N-phenylpropanamide | C3 alkyl/F-substituted | 2.5 | 280 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.